4-amino-3-benzyl-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide
Description
The compound 4-amino-3-benzyl-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide (hereafter referred to as Compound A) is a thiazole derivative featuring a sulfanylidene (C=S) group, a benzyl substituent at position 3, and a furan-2-ylmethyl carboxamide moiety at position 3.
Key structural attributes include:
- Thiazole core: A five-membered ring containing nitrogen and sulfur, known for its role in medicinal chemistry (e.g., sulfathiazole antibiotics) .
- Sulfanylidene group: The exocyclic C=S bond may enhance intermolecular interactions (e.g., hydrogen bonding) and influence redox properties.
Properties
IUPAC Name |
4-amino-3-benzyl-N-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c17-14-13(15(20)18-9-12-7-4-8-21-12)23-16(22)19(14)10-11-5-2-1-3-6-11/h1-8H,9-10,17H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJSNPIXHNETPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(SC2=S)C(=O)NCC3=CC=CO3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-3-benzyl-N-[(furan-2-yl)methyl]-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and antiviral properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structural components include:
- Amino Group : Contributes to the compound's reactivity.
- Benzyl and Furan Substituents : These groups are thought to enhance biological activity through various mechanisms.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. The specific compound under review has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-amino... | A-431 (human epidermoid carcinoma) | <1.61 |
| 4-amino... | HT-29 (colon cancer) | <1.98 |
The data suggests that the presence of the thiazole moiety is crucial for cytotoxic activity, with IC50 values indicating potent effects against these cancer cell lines .
Src Kinase Inhibition
Src kinases are critical in cancer progression. The compound was tested in engineered cell lines to assess its inhibitory effects on Src kinase activity.
Table 2: Src Kinase Inhibitory Activity
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| 4-amino... | NIH3T3/c-Src527F | 1.34 |
| 4-amino... | SYF/c-Src527F | 2.30 |
The results indicate that the compound exhibits strong inhibitory activity against Src kinases, which is associated with reduced cell proliferation in these models .
Antiviral Properties
In addition to its anticancer potential, thiazole derivatives have been explored for antiviral applications. The compound has shown efficacy in inhibiting viral replication in preliminary studies.
Table 3: Antiviral Activity
| Virus Type | Inhibition (%) at 10 µM |
|---|---|
| Influenza A | 75% |
| Herpes Simplex Virus | 60% |
These findings suggest that the compound may serve as a lead for developing antiviral agents .
Case Studies and Research Findings
A study published in MDPI highlighted the structure-activity relationship (SAR) of thiazole derivatives, emphasizing that modifications on the benzyl group significantly influenced biological activity. The introduction of electron-donating groups enhanced potency against cancer cell lines .
Another investigation focused on the mechanism of action, revealing that the compound interacts with cellular pathways involved in apoptosis and cell cycle regulation, further supporting its potential as an anticancer agent .
Scientific Research Applications
Pharmacological Applications
1.1 Antimicrobial Activity
Thiazole derivatives, including the compound , have shown promising antimicrobial properties. Studies have demonstrated that thiazoles can inhibit the growth of various bacteria and fungi. For instance, a review highlighted that thiazole-based compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
1.2 Anticancer Properties
Research indicates that thiazole derivatives possess anticancer activities. The compound has been tested in vitro against several cancer cell lines, showing cytotoxic effects. Thiazoles are known to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation and survival .
1.3 Anti-inflammatory Effects
Inflammation is a key factor in many chronic diseases. Compounds containing the thiazole ring have been studied for their anti-inflammatory properties. The mechanism often involves the modulation of inflammatory cytokines and pathways, which can be beneficial in treating conditions such as arthritis and other inflammatory disorders .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of thiazole derivatives helps in optimizing their pharmacological properties. The presence of specific functional groups (like furan and benzyl) significantly influences their biological activity. For example:
| Functional Group | Effect on Activity |
|---|---|
| Furan | Enhances bioavailability |
| Benzyl | Increases lipophilicity and cellular uptake |
| Sulfanylidene | Contributes to antimicrobial activity |
Case Studies
Several studies have documented the efficacy of thiazole derivatives:
-
Case Study 1: Antimicrobial Testing
A study conducted on a series of thiazole compounds found that those with a furan moiety exhibited enhanced activity against Staphylococcus aureus compared to their non-furan counterparts. This suggests that modifications can lead to significant improvements in antimicrobial potency. -
Case Study 2: Anticancer Screening
In vitro assays revealed that the compound effectively inhibited the proliferation of breast cancer cells (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes structurally related compounds and their key features:
Key Observations:
Thiazole vs. The sulfanylidene (C=S) group in Compound A contrasts with the C=N in ’s thiazol-2-ylidene, which may reduce redox activity but improve stability .
Substituent Impact: Benzyl vs. Methoxybenzyl: The benzyl group in Compound A increases lipophilicity compared to the methoxybenzyl substituent in , which could favor blood-brain barrier penetration . Furan-2-ylmethyl vs.
Table 2: Comparative Data (Hypothetical Extrapolation Based on Structural Features)
Notes:
- Solubility : Compound A’s benzyl and furan groups likely render it less water-soluble than the methoxy-substituted analog in but more soluble than the triazine co-crystal in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
